molecular formula C15H25NO6 B129474 Indicine N-oxide CAS No. 41708-76-3

Indicine N-oxide

Número de catálogo B129474
Número CAS: 41708-76-3
Peso molecular: 315.36 g/mol
Clave InChI: DNAWGBOKUFFVMB-PZIGJSDBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indicine N-oxide is a pyrrolizidine alkaloid and its N-oxide derivative, which has been studied for its potential as an antitumor agent in humans. It is notable for being the first compound of its class to be evaluated for cancer treatment in clinical settings . Despite its potential therapeutic benefits, indicine N-oxide is associated with significant toxicity, particularly hepatotoxicity and myelosuppression .

Synthesis Analysis

The synthesis of indicine N-oxide involves the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by hydrolysis and oxidation to yield the N-oxides of indicine and other pyrrolizidine alkaloids . The first enantioselective syntheses of indicine N-oxide and its enantiomers have been achieved using carbohydrate as a chiral educt, with some synthetic analogues showing superior activity against cancer cells in vitro .

Molecular Structure Analysis

Indicine N-oxide's molecular structure allows it to bind to tubulin at a distinct site, which is not shared by other known tubulin-binding agents such as colchicine or taxol . This unique binding site is likely responsible for its ability to inhibit the assembly of microtubules, which is a key mechanism behind its cytotoxic activity .

Chemical Reactions Analysis

Indicine N-oxide undergoes metabolic conversion to indicine in both rabbits and humans. This conversion is facilitated by the hepatic microsomal fraction and the gut flora, which catalyze the anaerobic reduction of indicine N-oxide to indicine . The metabolic pathway suggests that the gut flora plays a significant role in this process, and the presence of certain antibiotics can affect the plasma levels and urinary excretion of indicine .

Physical and Chemical Properties Analysis

The pharmacokinetics of indicine N-oxide in humans is characterized by a biphasic decline in plasma concentrations, which can be best described by a two-compartment open model . The compound exhibits dose-limiting toxicity, which includes reversible leukopenia and thrombocytopenia, as well as mild nausea, vomiting, and transient alterations in liver enzymes . The physical properties of indicine N-oxide, such as its solubility and stability, are crucial for its administration and efficacy as an antitumor agent.

Case Studies and Clinical Relevance

Several case studies have reported the use of indicine N-oxide in patients with advanced cancer and refractory acute leukemia. While some patients achieved complete or partial remission, the treatment was often accompanied by severe side effects, including bone marrow suppression and hepatic toxicity . In one pediatric case, a patient developed acute hepatic failure after receiving indicine N-oxide, leading to death from massive hepatic necrosis . These case studies highlight the need for caution when using indicine N-oxide, especially in patients with prior treatments known to produce cumulative bone marrow toxicity .

Aplicaciones Científicas De Investigación

Cancer Research

Indicine N-oxide is a pyrrolizidine alkaloid N-oxide that exhibits antitumor activity . It’s being studied as an antitumor agent in humans .

Application

Indicine N-oxide is metabolized to indicine in rabbits and humans . This metabolic conversion is believed to contribute to its antitumor activity .

Method of Application

Indicine N-oxide is administered intravenously . The hepatic microsomal fraction and the gut flora both catalyze the anaerobic reduction of indicine N-oxide to indicine in vitro .

Results

Indicine can be detected in the plasma and is excreted in the urine in a dose-dependent manner following the intravenous administration of indicine N-oxide . The oral administration of indicine N-oxide leads to an increased plasma concentration and an increased urinary excretion of indicine .

Pharmacology

Indicine N-oxide has been studied for its pharmacological properties .

Application

These results suggested that indicine-N-oxide is active in the treatment of acute lymphoblastic leukemia of children .

Microtubule Assembly Inhibition

Indicine N-oxide has been found to bind to tubulin at a distinct site and inhibit the assembly of microtubules .

Application

This property of Indicine N-oxide is being studied for its potential in cancer treatment, as it can inhibit the proliferation of various cancer cell lines .

Method of Application

Indicine N-oxide is applied to cancer cells in a concentration-dependent manner, with IC50 ranging from 46 to 100 μM . It blocks the cell cycle progression at mitosis without significantly altering the organization of the spindle and interphase microtubules .

Results

The toxicities of the compound at higher concentrations are attributed to its severe depolymerizing effect on both the interphase and spindle microtubules . It was found to induce cleavage of DNA .

DNA Interaction

Indicine N-oxide has been found to interact with DNA .

Application

This property is being studied for its potential in cancer treatment, as it can induce DNA cleavage .

Method of Application

The interactions of indicine N-oxide on DNA were confirmed by computational analysis .

Results

The computational analysis predicted its binding site at the minor groove of DNA . These studies bring to light that the toxicities of indicine N-oxide were due to its DNA damaging effects and depolymerization of microtubules .

Hepatotoxicity Study

Indicine N-oxide has been studied for its hepatotoxic effects .

Application

The compound exhibited severe toxicity to hepatocytes and bone marrow cells . This property is being studied for its potential in understanding liver diseases and developing treatments .

Method of Application

Indicine N-oxide is administered to the subjects and its effects on the liver cells are studied . The study involves monitoring the health of the subjects and performing various tests to assess the liver function .

Results

The compound exhibited severe toxicity to hepatocytes . Approximately 40% of the administered dose of indicine N-oxide was eliminated in the urine within 24 hr as unmetabolized drug and 2% as the free base indicine .

Pharmacokinetics Study

Indicine N-oxide has been studied for its pharmacokinetics in humans .

Application

Understanding the pharmacokinetics of Indicine N-oxide is crucial for determining its dosage, frequency of administration, and potential side effects .

Method of Application

Indicine N-oxide is administered to the subjects and its concentration in the plasma is measured over time . The study also involves measuring the amount of indicine N-oxide excreted in the urine .

Results

At all doses tested, plasma concentrations of indicine N-oxide exhibited a biphasic decline best approximated by a two-compartment open model . At daily doses up to 1.5 g/sq m, the distributive and postdistributive half-lives of plasma elimination ranged from 0.8 to 3.7 min and from 90.6 to 171.7 min, respectively .

Propiedades

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-PZIGJSDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315334
Record name (+)-Indicine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indicine N-oxide

CAS RN

41708-76-3
Record name (+)-Indicine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indicine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Indicine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indicine N-oxide
Reactant of Route 2
Indicine N-oxide
Reactant of Route 3
Indicine N-oxide
Reactant of Route 4
Indicine N-oxide
Reactant of Route 5
Reactant of Route 5
Indicine N-oxide
Reactant of Route 6
Indicine N-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.